DL-Kynurenine sulfate (salt) monohydrate

Description

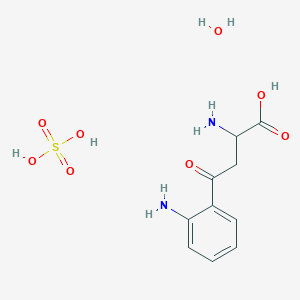

DL-Kynurenine sulfate (salt) monohydrate (CAS 2126-91-2) is a racemic mixture of the D- and L-isomers of kynurenine, a key metabolite in the tryptophan degradation pathway. Its chemical structure comprises a kynurenine backbone (C₁₀H₁₂N₂O₃) linked to a sulfate group (SO₄²⁻) and one water molecule, forming a stable crystalline monohydrate salt . This compound is widely utilized in biochemical research due to its enhanced solubility in aqueous solutions compared to non-sulfated forms, making it ideal for in vitro studies involving tryptophan metabolism, neurodegenerative diseases, and oxidative stress responses .

The sulfate group improves stability under physiological pH conditions, while the monohydrate configuration ensures consistent crystallinity and reduced hygroscopicity. Its molecular weight is approximately 324.3 g/mol (calculated from C₁₀H₁₂N₂O₃·H₂SO₄·H₂O), and it is typically supplied as a high-purity reagent (≥95%) for laboratory use .

Properties

Molecular Formula |

C10H16N2O8S |

|---|---|

Molecular Weight |

324.31 g/mol |

IUPAC Name |

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate |

InChI |

InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2 |

InChI Key |

SHULPFGDFMGUFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Kynurenine sulfate (salt) monohydrate can be synthesized through the reaction of DL-Kynurenine with sulfuric acid. The reaction typically involves dissolving DL-Kynurenine in water and then adding sulfuric acid to form the sulfate salt. The mixture is then crystallized to obtain the monohydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Kynurenine sulfate (salt) monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form kynurenic acid.

Reduction: It can be reduced to form hydroxykynurenine.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions

Major Products Formed

Kynurenic acid: Formed through oxidation.

Hydroxykynurenine: Formed through reduction.

Various derivatives: Formed through substitution reactions

Scientific Research Applications

DL-Kynurenine sulfate (salt) monohydrate is a derivative of kynurenine, an amino acid metabolite in the kynurenine pathway, which is a significant route for the catabolism of tryptophan. It exists as a salt form with one water molecule per molecule of the compound. The molecular formula for DL-kynurenine sulfate is with a molecular weight of approximately 232.24 g/mol. This compound participates in various biological processes, including neuroactive functions and immune modulation. DL-Kynurenine sulfate's unique salt form enhances its solubility and stability. It exhibits diverse biological activities, primarily through its metabolites.

Biological Activities and Applications

DL-Kynurenine sulfate exhibits diverse biological activities, primarily through its metabolites. Kynurenic acid, derived from DL-kynurenine, acts as an antagonist at the N-methyl-D-aspartate receptor and has neuroprotective effects. Additionally, 3-hydroxykynurenine is implicated in oxidative stress due to its ability to generate reactive oxygen species. The compound also plays a role in immunomodulation, influencing cytokine production and T-cell responses, thereby linking metabolic processes with immune function. Furthermore, studies suggest that DL-kynurenine may have implications in psychiatric disorders due to its involvement in neuroinflammation and neurotransmitter regulation.

DL-Kynurenine sulfate interacts with various biological systems, influencing neurotransmitter levels and receptor activity within the central nervous system. It modulates immune responses by affecting cytokine production and T-cell activation. Alterations in kynurenine metabolism are associated with several psychiatric disorders, suggesting that understanding these interactions could lead to novel therapeutic strategies.

Neuroprotective Effects

L-Kynurenine sulfate salt has demonstrated neuroprotective properties in both in vitro and in vivo studies . The systemic administration of L-KYN sulfate (L-KYNs) leads to a rapid elevation of the neuroactive KP metabolite kynurenic acid (KYNA) . In several studies, neuroprotection was achieved through the administration of high-dose L-KYNs .

Immunomodulation and Inflammatory Diseases

The kynurenine pathway (KP) is responsible for the catabolism of the amino acid tryptophan (TRP) and produces metabolites that regulate various physiological processes, including inflammation, cell cycle, and neurotransmission . Key KP enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), tryptophan 2,3-dioxygenase (TDO), and kynurenine 3-monooxygenase (KMO) have been considered promising therapeutic targets . Both inhibition and activation of these enzymes may be beneficial, depending on the specific inflammatory disorder . Modulation of KP activity may be an effective treatment strategy for diseases for which treatment options are currently limited .

Comparative Analysis of Kynurenine Pathway Compounds

| Compound | Structure/Functionality | Unique Aspects |

|---|---|---|

| L-Kynurenine | Natural amino acid; precursor to kynurenic acid | More effective precursor for brain metabolites |

| Kynurenic Acid | Neuroactive metabolite; NMDA receptor antagonist | Directly involved in neuroprotection |

| 3-Hydroxykynurenine | Oxidative stress generator; derived from kynurenine | Implicated in neurotoxicity |

| Tryptophan | Essential amino acid; precursor to serotonin | Precursor for multiple metabolic pathways |

DL-Kynurenine sulfate stands out due to its unique salt form, which enhances solubility and stability compared to its counterparts, and its distinct biological activities further differentiate it within the kynurenine pathway context.

Research and Therapeutic Implications

Mechanism of Action

DL-Kynurenine sulfate (salt) monohydrate exerts its effects through the tryptophan-kynurenine pathway. It is metabolized to form kynurenic acid, which acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This antagonistic action helps regulate neuronal excitability and immune responses. The compound also influences the production of free radicals and has neuroprotective properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

DL-Kynurenine sulfate monohydrate is structurally distinct from other kynurenine derivatives and amino acid salts:

Solubility and Stability

- Aqueous Solubility : The sulfate salt form of DL-kynurenine exhibits superior water solubility (>50 mg/mL) compared to the free base (<10 mg/mL) and hydrochloride analogs, facilitating its use in cell culture and enzymatic assays .

- Thermal Stability: Sulfate salts generally demonstrate higher thermal stability than non-ionic forms. DL-Kynurenine sulfate retains integrity up to 200°C, whereas 3-hydroxy-DL-kynurenine degrades at lower temperatures due to its reactive hydroxyl group .

Q & A

Basic: What analytical methods are recommended for quantifying sulfate content in DL-Kynurenine sulfate monohydrate?

Methodological Answer:

Sulfate quantification can be performed via barium sulfate turbidimetry (e.g., GB/T 11064.9-2023) , which involves precipitating sulfate ions with barium chloride under acidic conditions and measuring turbidity spectrophotometrically. For higher precision, inductively coupled plasma atomic emission spectroscopy (ICP-AES) (GB/T 11064.16-2023) is recommended, enabling simultaneous detection of sulfate and trace metal impurities . Validate methods using certified reference materials to ensure accuracy.

Advanced: How can thermal dehydration kinetics of DL-Kynurenine sulfate monohydrate be modeled to assess stability under varying humidity?

Methodological Answer:

Apply non-isothermal kinetic analysis (e.g., Arrhenius equation) using thermogravimetric (TGA) and differential scanning calorimetry (DSC) data. Fractional reaction (α) can be calculated to derive activation energy (Ea) and pre-exponential factor (A), as demonstrated in lithium sulfate monohydrate studies . For robust modeling, use software like SHELXL for crystallographic stability analysis . Ensure controlled humidity chambers to simulate real-world storage conditions.

Basic: What safety protocols are critical for handling DL-Kynurenine sulfate monohydrate in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods with local exhaust ventilation to minimize airborne exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if dust generation is unavoidable .

- Storage : Store in sealed containers at ≤25°C, protected from light and oxidizers .

Advanced: How can researchers resolve contradictions in reported solubility data for DL-Kynurenine sulfate monohydrate?

Methodological Answer:

Standardize solubility testing using gravimetric analysis in controlled solvents (e.g., water, DMSO) at 25°C ± 0.5°C. Cross-validate results with HPLC-UV (λ = 280–320 nm for kynurenine derivatives) . Discrepancies may arise from hydration state variability; confirm monohydrate purity via Karl Fischer titration .

Basic: What synthetic routes are validated for producing high-purity DL-Kynurenine sulfate monohydrate?

Methodological Answer:

- Chemical synthesis : Start with DL-tryptophan oxidation using hydrogen peroxide and catalytic Fe²⁺, followed by sulfation with sulfuric acid. Purify via recrystallization in ethanol-water mixtures .

- Purity validation : Use thin-layer chromatography (TLC) with fluorescence detection (similar to quinine sulfate protocols) and confirm stoichiometry via elemental analysis .

Advanced: How does DL-Kynurenine sulfate monohydrate interact with mAChRs in neurological studies?

Methodological Answer:

Employ radioligand binding assays using [³H]-atropine sulfate (a mAChR antagonist) as a competitive reference . Prepare brain homogenates in Tris-HCl buffer (pH 7.4) and measure displacement curves with DL-Kynurenine sulfate. Use Scatchard analysis to determine binding affinity (Kd) and receptor density (Bmax). Validate results with knockout mouse models to exclude off-target effects.

Basic: What are the key steps for characterizing the crystalline structure of DL-Kynurenine sulfate monohydrate?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXTL or SHELXL software for structure refinement .

- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from CIF files.

- Vibrational spectroscopy : Assign sulfate and hydrate peaks via FT-IR (e.g., 1100 cm⁻¹ for S=O stretching) .

Advanced: What experimental designs are optimal for studying DL-Kynurenine sulfate's role in tryptophan metabolism pathways?

Methodological Answer:

- In vitro models : Use HepG2 cells or primary hepatocytes treated with DL-Kynurenine sulfate. Monitor metabolites (e.g., quinolinic acid) via LC-MS/MS .

- Isotopic tracing : Incorporate ¹³C-labeled tryptophan to track kynurenine pathway flux.

- Enzyme inhibition assays : Test IDO/TDO inhibitors (e.g., 1-MT) to isolate DL-Kynurenine sulfate's contribution .

Basic: How should researchers handle discrepancies in LD50 data for DL-Kynurenine sulfate monohydrate?

Methodological Answer:

Re-evaluate toxicity studies using OECD Guideline 423 (acute oral toxicity). Administer doses (e.g., 50–2000 mg/kg) to Sprague-Dawley rats and monitor for 14 days. Compare results with structurally analogous compounds (e.g., 3-hydroxy-DL-kynurenine) . Address variability by standardizing animal models, administration routes, and purity thresholds.

Advanced: What strategies mitigate batch-to-batch variability in DL-Kynurenine sulfate monohydrate for longitudinal studies?

Methodological Answer:

- Quality control (QC) : Implement HPLC-ELSD for purity assessment and ICP-MS for metal contamination checks .

- Stability studies : Store batches under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC-DAD .

- Statistical analysis : Use ANOVA to identify significant variability sources (e.g., crystallization conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.